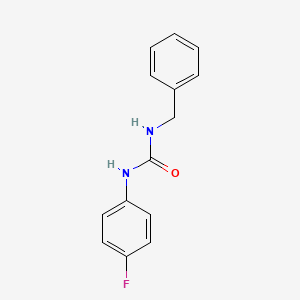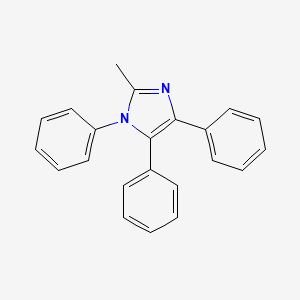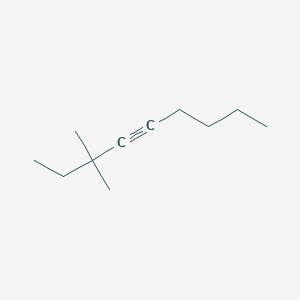![molecular formula C14H16N2OS2 B14689600 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 31982-65-7](/img/structure/B14689600.png)
5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.
2-(Ethylsulfanyl)-1,3-thiazol-4(5H)-one: Another precursor.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Propiedades
Número CAS |
31982-65-7 |
|---|---|
Fórmula molecular |
C14H16N2OS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H16N2OS2/c1-4-18-14-15-13(17)12(19-14)9-10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3 |
Clave InChI |
HSTZQRYQUGOVJK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=O)C(=CC2=CC=C(C=C2)N(C)C)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
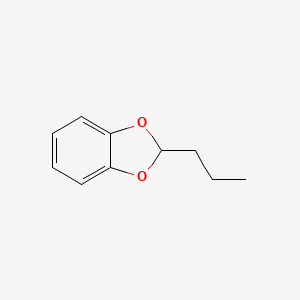
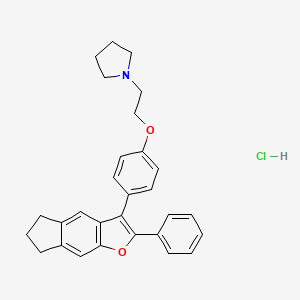
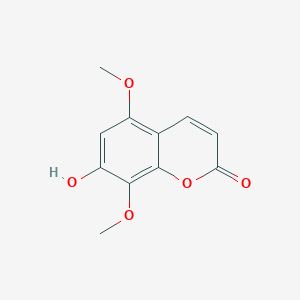

![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
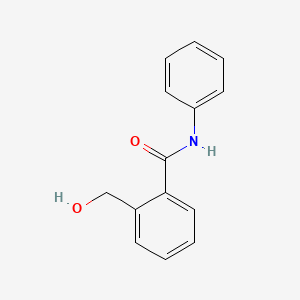
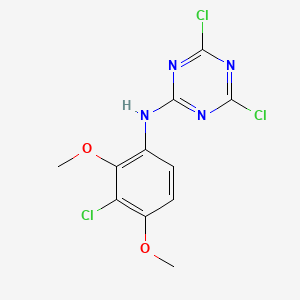

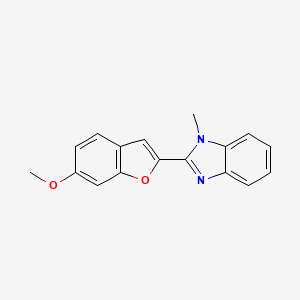
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
